6-(3-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(3-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group and an iodophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 3-iodoaniline with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pH, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(3-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and iodophenyl substituent play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
6-(3-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different binding interactions and reaction pathways.
Properties
Molecular Formula |
C10H7IN2OS |
---|---|
Molecular Weight |
330.15 g/mol |
IUPAC Name |
6-(3-iodophenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H7IN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |
InChI Key |
KLPRPUJQDIZFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=O)NC(=S)N2 |
Origin of Product |
United States |
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